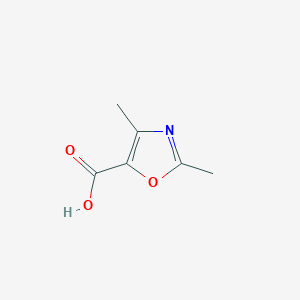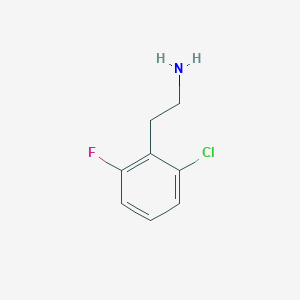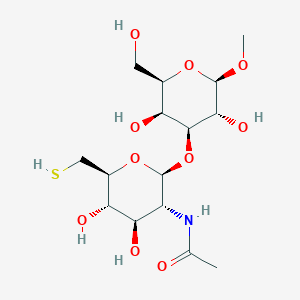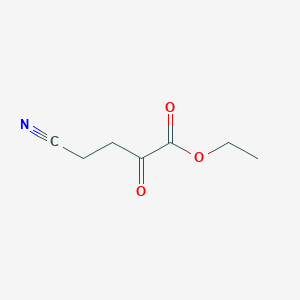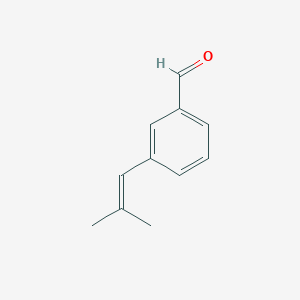
3-(2-Methylprop-1-en-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylprop-1-en-1-yl)benzaldehyde, also known as cuminaldehyde, is a naturally occurring organic compound found in the essential oils of various plants, including cumin, cinnamon, and clove. It is widely used in the food industry as a flavoring agent and also has potential applications in medicine and pharmacology. In
作用机制
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)benzaldehyde is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects.
生化和生理效应
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help prevent oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the advantages of using 3-(2-Methylprop-1-en-1-yl)benzaldehyde in lab experiments is its availability and relatively low cost. It is also a naturally occurring compound, which makes it a more attractive option compared to synthetic compounds. However, one limitation is that it may have variable purity and quality depending on the source and method of extraction.
未来方向
There are several potential future directions for research on 3-(2-Methylprop-1-en-1-yl)benzaldehyde. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anticancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that it has neuroprotective effects and may help prevent the development of cognitive decline. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(2-Methylprop-1-en-1-yl)benzaldehyde.
合成方法
The synthesis of 3-(2-Methylprop-1-en-1-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the reaction of benzaldehyde with acetone, and the reaction of cuminol with nitric acid. The most commonly used method is the oxidation of cumene, which involves the reaction of cumene with air in the presence of a catalyst such as cobalt or manganese.
科学研究应用
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been extensively studied for its potential applications in medicine and pharmacology. Research has shown that it has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
属性
CAS 编号 |
145589-43-1 |
|---|---|
产品名称 |
3-(2-Methylprop-1-en-1-yl)benzaldehyde |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
3-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |
InChI 键 |
XZWNNQZDBVICDB-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
规范 SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
同义词 |
Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



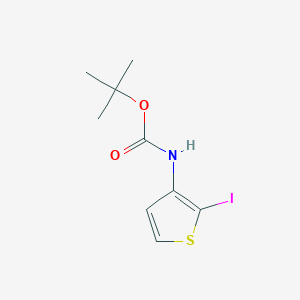
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
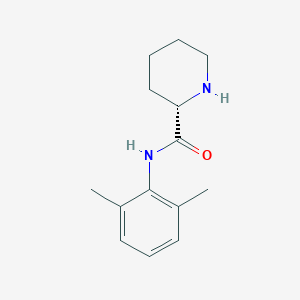
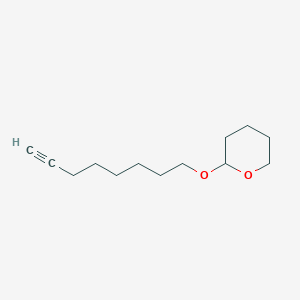
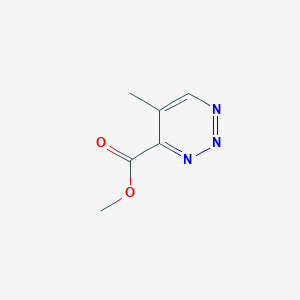
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
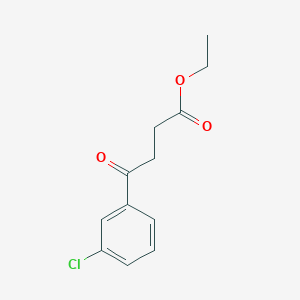
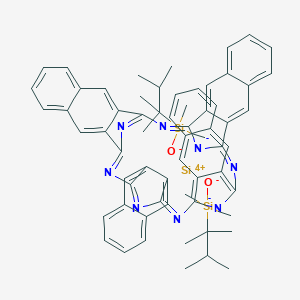
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
